(2-Amino-1-(4-(p-tolyl)thiazol-2-yl)indolizin-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone
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Description
(2-Amino-1-(4-(p-tolyl)thiazol-2-yl)indolizin-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone is a useful research compound. Its molecular formula is C26H19N3O3S and its molecular weight is 453.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
It contains both thiazole and indole moieties, which are known to interact with a variety of biological targets . Thiazoles have been found in many biologically active compounds, such as antimicrobial, antiviral, and antineoplastic drugs . Similarly, indole derivatives have shown diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Mode of Action
Thiazole derivatives are known to act as antioxidants, analgesics, anti-inflammatory agents, and more . Indole derivatives, on the other hand, have been found to bind with high affinity to multiple receptors, aiding in the development of new useful derivatives .
Biochemical Pathways
For instance, some thiazole derivatives have been found to suppress the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into prostaglandins .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Thiazole and indole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the solvent environment . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of (2-Amino-1-(4-(p-tolyl)thiazol-2-yl)indolizin-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone are largely determined by its thiazole and indole moieties . Thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . Similarly, indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
Based on the known activities of thiazole and indole derivatives, it can be hypothesized that this compound may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
[2-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]indolizin-3-yl]-(1,3-benzodioxol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O3S/c1-15-5-7-16(8-6-15)18-13-33-26(28-18)22-19-4-2-3-11-29(19)24(23(22)27)25(30)17-9-10-20-21(12-17)32-14-31-20/h2-13H,14,27H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKTWZQGLJFXAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C3=C4C=CC=CN4C(=C3N)C(=O)C5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.